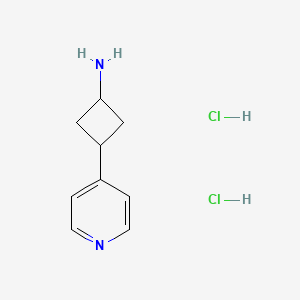
3-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2171988-01-3 . It has a molecular weight of 221.13 . It is typically in solid form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12N2.2ClH/c10-9-5-8 (6-9)7-1-3-11-4-2-7;;/h1-4,8-9H,5-6,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . . The salt data for this compound is 2HCl .Scientific Research Applications
Antimalarial Potential
3-Pyridin-4-ylcyclobutan-1-amine derivatives have been explored for their potential as antimalarial agents. Research involving (1H-Pyridin-4-ylidene)amines, which are structurally related, has shown promising in vitro activity against Plasmodium falciparum strains, indicating potential effectiveness in treating malaria (Rodrigues et al., 2009).
Synthesis of Functionalized Heterocycles
The compound is a valuable building block in the synthesis of highly functionalized heterocycles. It's been used in nucleophilic substitution reactions to create a variety of heterocyclic compounds, highlighting its versatility in organic synthesis (Zapol’skii et al., 2012).
Catalytic Amination
It plays a significant role in palladium-catalyzed amination reactions. These reactions are crucial for synthesizing pyridine-containing macrocycles, illustrating the compound's utility in creating complex organic structures (Averin et al., 2005).
Diversity-Oriented Synthesis
This compound is instrumental in the diversity-oriented synthesis of bioactive pyridine-containing fused heterocycles. Its use in reactions with heterocyclic amines at room temperature underlines its efficiency and regioselectivity in synthesizing diverse heterocyclic compounds (Lin et al., 2016).
Development of N-Aryl Derivatives
It's used in the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, showcasing its role in creating novel heterocyclic compounds. The synthesis process involves optimized Buchwald-Hartwig amination conditions, highlighting the compound's adaptability in complex chemical reactions (El-Deeb et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
3-pyridin-4-ylcyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-5-8(6-9)7-1-3-11-4-2-7;;/h1-4,8-9H,5-6,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGKGMMRCLFRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate](/img/structure/B2406729.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2406730.png)
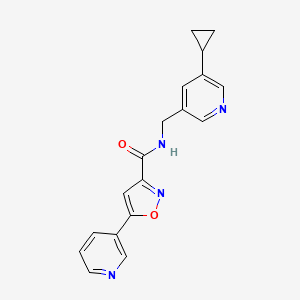
![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)
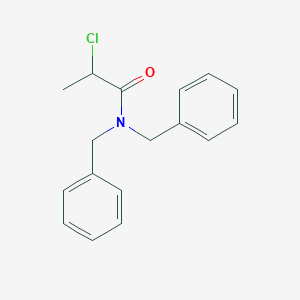
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2406735.png)
![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)
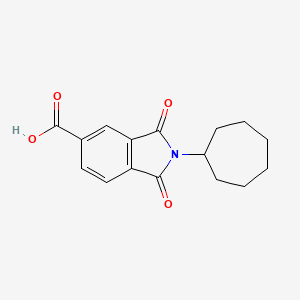
![3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2406742.png)

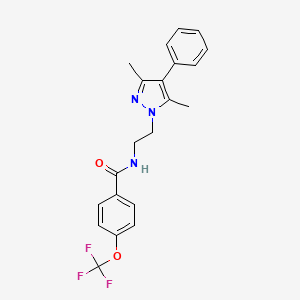
![2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406746.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2406747.png)
![N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2406750.png)
